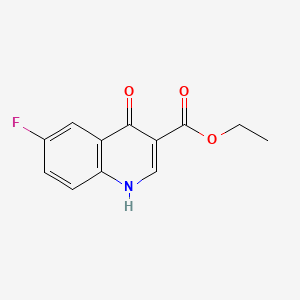

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPRCADPRULVTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80351825 | |

| Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71083-00-6, 318-35-4 | |

| Record name | Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80351825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Abstract: this compound is a pivotal heterocyclic compound, serving as a foundational scaffold in the synthesis of numerous pharmaceutical agents, most notably the potent class of fluoroquinolone antibiotics.[1][2] The strategic placement of the fluorine atom at the C-6 position is known to significantly enhance biological activity, making a thorough understanding of this molecule's physicochemical properties essential for researchers in drug discovery, medicinal chemistry, and process development.[1] This guide provides a comprehensive analysis of its core molecular identity, fundamental physical and chemical properties, spectroscopic signature, and established analytical and synthetic methodologies, grounded in authoritative references to ensure scientific integrity.

Core Molecular Identity and Structure

The unambiguous identification of a chemical entity is the cornerstone of all subsequent research. This compound is defined by a specific arrangement of atoms and functional groups that dictate its reactivity and physical behavior.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 6-Fluoro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester, Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | [1][3][4] |

| CAS Number | 318-35-4 | [1][2][4] |

| Molecular Formula | C₁₂H₁₀FNO₃ | [1][4][5] |

| Molecular Weight | 235.21 g/mol | [1][4][5] |

| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)F | [5] |

| Monoisotopic Mass | 235.06447 Da | [5] |

Critical Insight: Keto-Enol Tautomerism

A key feature of the 4-hydroxyquinoline scaffold is its existence in a tautomeric equilibrium between the enol (4-hydroxy) form and the keto (4-oxo or quinolone) form.[3][6] Spectroscopic evidence and chemical reactivity studies indicate that the equilibrium strongly favors the 4-quinolone keto form. This is crucial for understanding its hydrogen bonding capabilities, crystal packing, and reactivity, particularly at the heterocyclic nitrogen.

Caption: Tautomeric equilibrium of the core scaffold.

Fundamental Physicochemical Properties

These intrinsic properties are critical for designing experimental conditions, from reaction solvent selection to formulation and purification strategies.

| Property | Observation | Remarks and Citations |

| Appearance | Off-white to pale brown powder. | [1][3] |

| Melting Point | 280–285 °C; >300 °C | A value of 280–285 °C is reported from a specific synthesis.[3] Other suppliers list >300 °C, which often indicates decomposition at the melting point.[1] Researchers should perform TGA/DSC for definitive thermal analysis. |

| Solubility | Slightly soluble in water; soluble in many organic solvents. | While quantitative data is sparse, its structure suggests solubility in polar organic solvents like ethanol, DMF, and DMSO, which are often used in its synthesis and reactions.[3][7][8] |

| Acidity/Basicity (pKa) | Exhibits both acidic and basic character. | No experimental pKa is published. The 4-hydroxyl (enol form) proton is acidic (estimated pKa ~7-9), while the quinoline ring nitrogen is weakly basic (estimated pKa ~3-5). These properties are vital for salt formation strategies in drug development. |

Synthesis and Purification

The most prominent and reliable method for constructing this scaffold is the Gould-Jacobs reaction, a robust thermal cyclization process.[3][9][10]

The Gould-Jacobs Reaction Pathway

This synthesis involves two key stages:

-

Condensation: A nucleophilic substitution reaction between 4-fluoroaniline and diethyl ethoxymethylenemalonate (EMME). This step forms an anilinomethylene malonate intermediate.[10][11]

-

Thermal Cyclization: An intramolecular electrophilic substitution reaction, typically carried out at high temperatures in a solvent like diphenyl ether or with a catalyst such as Eaton's reagent, to form the quinolone ring system.[3][10]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton’s Reagent [mdpi.com]

- 4. rdchemicals.com [rdchemicals.com]

- 5. PubChemLite - this compound (C12H10FNO3) [pubchemlite.lcsb.uni.lu]

- 6. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]

- 7. Buy Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate [smolecule.com]

- 8. ijfmr.com [ijfmr.com]

- 9. iipseries.org [iipseries.org]

- 10. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 11. ablelab.eu [ablelab.eu]

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate CAS number

An In-depth Technical Guide to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Core Moiety

In the landscape of modern drug discovery and development, certain molecular scaffolds emerge as "privileged structures" due to their ability to bind to multiple biological targets. The quinoline ring system is a quintessential example of such a scaffold. Within this class, this compound stands out as a pivotal precursor and a cornerstone intermediate. Its strategic importance is primarily anchored in its role in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents that have been critical in treating infectious diseases.[1][2]

The presence of a fluorine atom at the C-6 position and the 4-oxo-3-carboxylate arrangement are not arbitrary; these features are fundamentally linked to the antibacterial efficacy of the final drug molecules, enhancing their gyrase inhibition activity and pharmacokinetic profiles.[3] This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its applications and handling, designed for researchers, chemists, and professionals in the pharmaceutical sciences.

CAS Number: 318-35-4[4][5][6] Synonyms: 6-Fluoro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester[4][6]

Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical intermediate is paramount for its effective use in synthesis and process development. The high melting point of this compound is indicative of a stable, planar heterocyclic system with strong intermolecular interactions.

| Property | Value | Source(s) |

| CAS Number | 318-35-4 | [4][5][6] |

| Molecular Formula | C₁₂H₁₀FNO₃ | [4][6][7] |

| Molecular Weight | 235.21 g/mol | [1][4][6] |

| Appearance | Off-white powder | [4] |

| Melting Point | > 300 °C (decomposes) | [4][6] |

| Boiling Point | 338.5±37.0 °C (Predicted) | [6] |

| Density | 1.353±0.06 g/cm³ (Predicted) | [6] |

| Storage | Store at 0-8 °C, under inert gas (Nitrogen or Argon) | [4][6] |

| MDL Number | MFCD00173345 | [1][4] |

Synthesis: The Gould-Jacobs Reaction as a Foundational Method

The most established and reliable method for synthesizing 4-hydroxyquinoline derivatives, including the title compound, is the Gould-Jacobs reaction.[8][9][10] This thermal cyclization process is valued for its robustness and directness in constructing the core quinoline ring system from readily available precursors.

Mechanism and Rationale

The reaction proceeds in two key stages:

-

Condensation: An aromatic amine (4-fluoroaniline) nucleophilically attacks the electrophilic carbon of diethyl ethoxymethylenemalonate (EMME). This is followed by the elimination of ethanol to form an intermediate, diethyl (4-fluoroanilino)methylenemalonate.

-

Thermal Cyclization: At high temperatures (typically >240 °C), the intermediate undergoes an intramolecular cyclization. This is an electrocyclic reaction where the aniline ring attacks one of the ester carbonyls, followed by the elimination of a second molecule of ethanol to form the fused heterocyclic ring system. The reaction is typically driven to completion in a high-boiling solvent like diphenyl ether.

The choice of the Gould-Jacobs reaction is strategic. It directly installs the required 4-hydroxy (existing in tautomeric equilibrium with the 4-oxo form) and 3-carboxylate ester functionalities onto the quinoline core in a single, albeit high-temperature, cyclization step.[8][10]

Caption: Workflow of the Gould-Jacobs Synthesis.

Detailed Laboratory Protocol

This protocol is adapted from established procedures for the Gould-Jacobs synthesis.[11]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a nitrogen inlet, a condenser, and a thermometer, combine 4-fluoroaniline (0.6 mole, 66.6 g) and diethyl ethoxymethylenemalonate (0.6 mole, 129.8 g).

-

Initial Condensation: Heat the mixture under a gentle stream of nitrogen to 140 °C. Maintain this temperature for approximately 1 hour. During this period, ethanol generated from the condensation will distill off.

-

Cyclization: After the initial reaction, allow the mixture to cool slightly. Carefully add a high-boiling solvent such as diphenyl ether (500 ml).

-

Reflux: Heat the resulting mixture to its reflux temperature (approx. 250-260 °C) with vigorous stirring. Maintain a steady reflux for 15-20 minutes to ensure complete cyclization.

-

Workup and Isolation: Cool the reaction mixture to room temperature. The product will begin to precipitate. Add diethyl ether to the cooled mixture to facilitate complete precipitation.

-

Purification: Collect the solid product by filtration. Wash the filter cake thoroughly with diethyl ether to remove residual diphenyl ether and any unreacted starting materials.

-

Drying: Air-dry the purified solid to obtain this compound. A typical yield for this procedure is around 69%.[11]

Trustworthiness Note: This protocol's self-validating nature lies in the physical state changes. The initial liquid reactants form a solid precipitate upon cooling after reflux, and this solid is largely insoluble in the diethyl ether used for washing, providing a clear and effective method of isolation.

Modern approaches often employ microwave-assisted synthesis, which can dramatically reduce reaction times from hours to minutes and improve yields by providing rapid, uniform heating.[12][13]

Core Applications in Drug Development

The primary value of this compound lies in its role as a versatile intermediate for building more complex, biologically active molecules.[14][15]

Keystone of Fluoroquinolone Antibiotics

This compound is a direct precursor to the core of nearly all modern fluoroquinolone antibiotics.[1][3] The synthetic pathway typically involves:

-

N-Alkylation: Introduction of a substituent (e.g., ethyl, cyclopropyl) at the N-1 position of the quinoline ring.

-

Saponification: Hydrolysis of the ethyl ester at C-3 to the corresponding carboxylic acid, a critical pharmacophore for DNA gyrase binding.

-

Nucleophilic Aromatic Substitution: The 4-hydroxy group is first converted to a better leaving group (e.g., a 4-chloro group), which is then displaced by a cyclic amine (like piperazine) at the C-7 position. This step often requires a precursor with a C-7 leaving group, for which this scaffold is a common starting point for further modification.

The fluorine atom at C-6 is crucial; it significantly enhances the potency of these antibiotics by increasing the binding affinity to bacterial DNA gyrase and topoisomerase IV.[3]

Caption: Key modification points on the quinoline scaffold.

Broader Pharmaceutical Research

Beyond antibiotics, the 4-quinolone scaffold is being explored for a range of therapeutic applications. The stability and versatile reactivity of this compound make it an excellent starting point for synthesizing novel derivatives for screening in anti-inflammatory, antiviral, and anticancer drug discovery programs.[4][14][15]

Representative Spectroscopic Profile

While specific spectra should be run for each batch, the following table outlines the expected characteristic signals for this compound based on its structure and data from analogous compounds.[3][16]

| Technique | Expected Chemical Shifts / Frequencies | Rationale |

| ¹H NMR | δ 1.3-1.4 (t, 3H), 4.2-4.4 (q, 2H), 7.5-8.5 (m, 3H), ~11-12 (br s, 1H) | Ethyl ester signals (triplet/quartet), aromatic protons on the quinoline ring, and the acidic N-H proton. |

| ¹³C NMR | δ ~14, ~60, 110-140, ~165, ~175 | Ethyl ester carbons, aromatic carbons (some showing C-F coupling), and carbonyl carbons of the ester and ketone. |

| FT-IR | ~3400 cm⁻¹ (br), ~3000 cm⁻¹, ~1720 cm⁻¹, ~1650 cm⁻¹ | O-H/N-H stretching, C-H stretching, C=O stretching (ester), C=O stretching (ketone). |

| Mass Spec (ESI+) | m/z 236.07 [M+H]⁺ | The mass of the protonated parent molecule. |

Safety and Handling

As a fine chemical intermediate, this compound requires standard laboratory precautions.

-

Hazard Class: Irritant (Xi)[6].

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C) away from oxidizing agents.[6]

| GHS Hazard Information (Inferred from similar compounds[17]) | |

| Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H319: Causes serious eye irritation. |

| Precautionary Statements | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

This compound is more than just a chemical intermediate; it is a foundational building block that has enabled the development of life-saving fluoroquinolone antibiotics. Its robust synthesis via the Gould-Jacobs reaction and the strategic importance of its structural features make it a compound of enduring interest. For researchers in medicinal chemistry and drug development, a thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in creating the next generation of therapeutic agents.

References

-

PrepChem.com. Synthesis of this compound. Available from: [Link]

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

-

R&D Chemicals. 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid ethyl ester. Available from: [Link]

-

MySkinRecipes. This compound. Available from: [Link]

-

Monona Terrace. This compound. Available from: [Link]

-

Chongqing Chemdad Co., Ltd. ethyl 6-fluoro-4-hydroxy-3-quinolinecarboxylate. Available from: [Link]

-

ResearchGate. Scheme 1 Synthesis of ethyl 4-hydroxy-7(trifluoromethyl)quinoline3-carboxylate. Available from: [Link]

-

Wiley Online Library. Gould-Jacobs Reaction. Available from: [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Available from: [Link]

-

ResearchGate. Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. Available from: [Link]

-

The Royal Society of Chemistry. Supporting Information. Available from: [Link]

-

MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Available from: [Link]

-

PubChemLite. This compound (C12H10FNO3). Available from: [Link]

-

PubMed. Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. Available from: [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Available from: [Link]

-

MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rdchemicals.com [rdchemicals.com]

- 6. ETHYL 6-FLUORO-4-HYDROXY-3-QUINOLINECARBOXYLATE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. PubChemLite - this compound (C12H10FNO3) [pubchemlite.lcsb.uni.lu]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. mdpi.com [mdpi.com]

- 11. prepchem.com [prepchem.com]

- 12. mdpi.com [mdpi.com]

- 13. ablelab.eu [ablelab.eu]

- 14. west-circle | Virtual tour generated by Panotour [mononaterrace.com]

- 15. chemimpex.com [chemimpex.com]

- 16. rsc.org [rsc.org]

- 17. Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate AldrichCPR 77779-49-8 [sigmaaldrich.com]

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate molecular weight

An In-Depth Technical Guide to Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a pivotal intermediate in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, explore a robust and reproducible synthetic protocol, and discuss its critical role as a scaffold in the development of potent therapeutic agents, particularly fluoroquinolone antibiotics. The information presented herein is curated to provide both foundational knowledge and actionable insights for researchers actively engaged in drug discovery and development.

Core Molecular Attributes

This compound is a quinolone derivative characterized by a fluorine substituent at the 6-position, a hydroxyl group at the 4-position, and an ethyl carboxylate group at the 3-position. These structural features, particularly the fluorine atom, are instrumental in enhancing the biological activity of its downstream derivatives.[1]

Physicochemical Data Summary

A compilation of the key physicochemical properties of this compound is presented in Table 1 for quick reference.

| Property | Value | Source(s) |

| Molecular Weight | 235.21 g/mol | [2][3] |

| Molecular Formula | C₁₂H₁₀FNO₃ | [1][2][3] |

| CAS Number | 318-35-4 | [1][2] |

| Appearance | Off-white powder | [1] |

| Melting Point | >300 °C | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Synonyms | 6-Fluoro-4-hydroxy-3-quinolinecarboxylic acid ethyl ester | [1] |

Synthesis and Mechanism: The Gould-Jacobs Reaction

The most common and efficient method for the synthesis of this compound is the Gould-Jacobs reaction. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization. The choice of 4-fluoroaniline as the starting material is the logical precursor to introduce the critical 6-fluoro substituent onto the quinoline ring.

The reaction proceeds in two main stages:

-

Condensation: The amino group of 4-fluoroaniline nucleophilically attacks the electron-deficient enol ether carbon of EMME, leading to the displacement of ethanol and the formation of an intermediate, diethyl 2-(((4-fluorophenyl)amino)methylene)malonate.

-

Thermal Cyclization: Upon heating in a high-boiling point solvent such as diphenyl ether, the intermediate undergoes an intramolecular cyclization. This is followed by tautomerization to yield the more stable 4-hydroxyquinoline aromatic system.

The high temperature required for the cyclization step is a critical parameter, as it provides the necessary activation energy for the intramolecular ring closure. Diphenyl ether is an excellent solvent for this purpose due to its high boiling point and thermal stability.

Detailed Experimental Protocol for Synthesis

The following protocol is a detailed, step-by-step methodology for the synthesis of this compound.[4]

Materials:

-

4-fluoroaniline (0.6 mole, 66.6 g)

-

Diethyl ethoxymethylenemalonate (0.6 mole, 129.79 g)

-

Diphenyl ether (500 ml)

-

Diethyl ether

-

Nitrogen atmosphere

-

Heating mantle and reflux condenser

-

Filtration apparatus

Procedure:

-

Under a nitrogen atmosphere, combine 66.6 g (0.6 mole) of 4-fluoroaniline and 129.79 g (0.6 mole) of diethyl ethoxymethylenemalonate in a suitable reaction vessel.

-

Heat the mixture to 140°C. Ethanol will be generated and should be allowed to vaporize over a reaction time of approximately one hour.

-

To the resulting mixture, add 500 ml of diphenyl ether.

-

Stir the mixture and heat to its reflux temperature. Maintain at reflux for 15 minutes.

-

Cool the mixture, and then add diethyl ether to precipitate the product.

-

Separate the product by filtration, wash with diethyl ether, and air dry.

-

The expected yield of this compound is approximately 97.3 g (69%).

Synthesis Workflow Diagram

Caption: Gould-Jacobs synthesis of this compound.

Role in Drug Discovery and Development

This compound is a highly valued building block in medicinal chemistry, primarily serving as a key intermediate in the synthesis of fluoroquinolone antibiotics.[5][6] The quinolone scaffold is essential for antibacterial activity, and modifications at various positions of the ring system modulate the potency, spectrum of activity, and pharmacokinetic properties of the final drug molecule.

The Fluoroquinolone Connection

The general structure of a fluoroquinolone antibiotic consists of a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core. This compound provides this essential core, with the ethyl ester group serving as a protecting group for the carboxylic acid, which is typically hydrolyzed in the final step of the synthesis. The 6-fluoro substituent is a hallmark of second-generation and later fluoroquinolones and is crucial for their broad-spectrum antibacterial activity.

Mechanism of Action of Fluoroquinolone Derivatives

Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8]

-

DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process that is vital for DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

By forming a stable complex with the enzyme and cleaved DNA, fluoroquinolones block the re-ligation of the DNA strands, leading to double-strand breaks and ultimately cell death.[8] The 6-fluoro substituent enhances the binding of the drug to these target enzymes, thereby increasing its potency.

Logical Progression to Fluoroquinolones Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. prepchem.com [prepchem.com]

- 4. prepchem.com [prepchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluoroquinolones: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate 1H NMR spectrum

An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound (CAS: 318-35-4). As a key intermediate in the synthesis of fluoroquinolone antibiotics and other therapeutic agents, a thorough understanding of its structural characterization is paramount.[1][2] This document moves beyond a simple peak list, offering a detailed explanation of the underlying chemical principles that govern the spectrum. We will explore the critical role of keto-enol tautomerism, the influence of the fluorine substituent on chemical shifts and coupling constants, and provide a robust, predicted spectrum based on empirical data from close structural analogs and established NMR theory. A detailed experimental protocol for acquiring high-quality data is also presented, ensuring researchers can validate these findings in their own laboratories.

Introduction: The Structural Significance of a Fluoroquinolone Building Block

This compound is a foundational scaffold in medicinal chemistry. The quinoline core is a privileged structure in drug discovery, and the strategic placement of a fluorine atom at the C-6 position is known to enhance biological activity, particularly in antimicrobial agents.[1][3] Accurate structural confirmation via ¹H NMR is a non-negotiable step in any synthetic workflow involving this compound. This guide serves as an expert resource for interpreting its spectrum with confidence.

Molecular Structure:

Caption: Structure of this compound.

The Decisive Role of Tautomerism in the ¹H NMR Spectrum

A critical aspect of interpreting the spectrum is understanding that 4-hydroxyquinolines exist in a dynamic equilibrium between two tautomeric forms: the enol (4-hydroxyquinoline) and the keto (4-quinolone) form.

Caption: Keto-Enol tautomerism of the 4-hydroxyquinoline core.

For this compound, the enol form is overwhelmingly dominant in common NMR solvents like DMSO-d₆. The primary reason for this stability is the formation of a strong, six-membered intramolecular hydrogen bond between the C4-hydroxyl proton and the carbonyl oxygen of the C3-ethyl ester.[3][4] This hydrogen bond is a key diagnostic feature in the spectrum, resulting in a highly deshielded proton signal that appears very far downfield, often above 12 ppm.[3][5] The IUPAC name, Ethyl 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, often refers to the keto form for nomenclature standardization, but the solution-state spectrum reflects the more stable enol tautomer.[6][7]

Predicted ¹H NMR Spectrum: Analysis and Signal Assignment

The following is a detailed, proton-by-proton prediction of the ¹H NMR spectrum, assuming acquisition in DMSO-d₆ at 400 MHz. The prediction is synthesized from spectral data of the non-fluorinated parent acid and established principles of substituent effects and coupling constants.[5][8][9]

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Integration | Rationale for Assignment |

| OH (on C4) | 12.5 - 13.5 | Broad Singlet (br s) | N/A | 1H | Highly deshielded due to strong intramolecular H-bonding with the ester carbonyl. Broadness is typical for exchangeable protons.[3][5] |

| NH (on N1) | 11.5 - 12.5 | Broad Singlet (br s) | N/A | 1H | Also an exchangeable proton, its chemical shift is sensitive to concentration and solvent. Appears downfield due to the aromatic nature of the ring. |

| H2 | 8.7 - 8.9 | Singlet (s) | N/A | 1H | Located on an electron-deficient pyridinone ring, adjacent to nitrogen and the ester-substituted carbon. No adjacent protons to couple with.[5] |

| H5 | 8.0 - 8.2 | Doublet of Doublets (dd) | ³J(H5-F6) ≈ 9.0, ⁴J(H5-H7) ≈ 2.5 | 1H | Deshielded by the anisotropic effect of the adjacent ring. Coupled to the C6-Fluorine (three bonds) and a smaller four-bond coupling to H7. |

| H7 | 7.8 - 8.0 | Doublet of Doublets (dd) | ³J(H7-H8) ≈ 9.0, ³J(H7-F6) ≈ 5.0 | 1H | Experiences ortho-coupling with H8 and a three-bond coupling to the C6-Fluorine. |

| H8 | 7.5 - 7.7 | Doublet of Doublets (dd) | ³J(H8-H7) ≈ 9.0, ⁴J(H8-F6) ≈ 0.5 (often unresolved) | 1H | Primarily shows ortho-coupling to H7. Any four-bond coupling to fluorine is typically too small to resolve. |

| -OCH₂ CH₃ | 4.2 - 4.4 | Quartet (q) | ³J ≈ 7.1 | 2H | Standard ethyl ester pattern. Deshielded by the adjacent oxygen atom. Coupled to the three methyl protons. |

| -OCH₂CH₃ | 1.2 - 1.4 | Triplet (t) | ³J ≈ 7.1 | 3H | Standard ethyl ester pattern. Coupled to the two methylene protons. |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a self-validating protocol to obtain a high-quality, interpretable spectrum.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). DMSO is the solvent of choice due to the compound's high melting point (>300 °C) and likely low solubility in less polar solvents like chloroform.[1]

-

Dissolution: Transfer the solid to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Solubilization: Cap the tube and gently vortex. If the solid does not fully dissolve, gentle heating with a heat gun may be required. Allow the sample to return to room temperature before analysis. Causality Note: Ensuring complete dissolution is critical to obtaining sharp, well-resolved peaks and accurate integrations.

NMR Spectrometer Setup (400 MHz Example)

-

Insertion & Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of DMSO-d₆.

-

Shimming: Perform an automated or manual shimming routine to optimize the magnetic field homogeneity. A well-shimmed sample is essential for resolving the fine splitting patterns of the aromatic protons.

-

Acquisition Parameters:

-

Pulse Program: Standard 1D proton (zg30 or similar).

-

Spectral Width (SW): Set to at least 16 ppm (e.g., from -1 to 15 ppm) to ensure the highly deshielded OH proton is captured.

-

Number of Scans (NS): 16 to 64 scans, depending on sample concentration.

-

Relaxation Delay (D1): 5 seconds. Trustworthiness Note: A longer relaxation delay ensures that all protons, especially those with longer relaxation times, are fully relaxed before the next pulse, leading to accurate signal integration.

-

Acquisition Time (AQ): ~2-4 seconds.

-

-

D₂O Exchange (Optional but Recommended): To definitively identify the OH and NH protons, acquire a spectrum, then add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the OH and NH protons will exchange with deuterium and significantly diminish or disappear.[8]

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening, LB = 0.3 Hz) and perform the Fourier transform.

-

Phasing: Manually phase the spectrum to achieve a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.

-

Integration: Integrate all signals and normalize the values relative to a known proton count (e.g., set the H2 singlet to 1.00).

Logical Workflow for Spectral Interpretation

The following diagram illustrates the systematic approach to assigning the peaks in the ¹H NMR spectrum of this molecule.

Caption: A step-by-step workflow for interpreting the spectrum.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Organic Chemistry Frontiers. (2020). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. RSC Publishing. Retrieved from [Link]

-

SID. (n.d.). Synthesis and Characterization of Novel 4-oxo-1, 4-dihydroquinoline-3-carboxamide Derivatives from Diazomethane and HCl (g). Retrieved from [Link]

-

ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline. Retrieved from [Link]

-

ResearchGate. (2021). Keto-enol tautomerism, spectral (infrared, Raman and NMR) studies and Normal coordinate analysis of 4-Methyl-2-hydroxyquinoline using quantum mechanical calculations. Retrieved from [Link]

-

PubMed Central. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural Assignment of the Enol-Keto Tautomers of One-Pot Synthesized 4-Hydroxyquinolines / 4-Quinolones. Retrieved from [Link]

-

Nature. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics. Retrieved from [Link]

-

MDPI. (n.d.). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Retrieved from [Link]

-

Molbase. (n.d.). This compound | CAS 318-35-4. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical shifts (ppm) in 1 H NMR spectra of the complexes. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Duke University. (n.d.). The Duke NMR Center Coupling constants. Retrieved from [Link]

-

RSC Publishing. (n.d.). Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiproliferative activity. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of compound 3a. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

Wikipedia. (n.d.). J-coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S11. 1 H NMR spectrum of 3f. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl quinoline-3-carboxylate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. mdpi.com [mdpi.com]

- 4. Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]

- 6. PubChemLite - this compound (C12H10FNO3) [pubchemlite.lcsb.uni.lu]

- 7. Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate | C12H11NO3 | CID 220876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. The Duke NMR Center Coupling constants [sites.duke.edu]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is a pivotal building block in medicinal chemistry, primarily recognized for its role as a precursor to a wide array of fluoroquinolone antibiotics. The substitution pattern of the quinoline core, particularly the presence and position of the fluorine atom, is critical to the biological activity of the final drug substance. ¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of these molecules. The fluorine atom at the C-6 position introduces characteristic splittings in the ¹³C NMR spectrum due to carbon-fluorine spin-spin coupling, providing a unique spectral signature that confirms its presence and position. Understanding and correctly interpreting these spectral features is paramount for synthetic and medicinal chemists.

Predicted ¹³C NMR Spectral Data

The following table represents a predicted ¹³C NMR spectrum for this compound, with chemical shifts (δ) in ppm and carbon-fluorine coupling constants (ⁿJCF) in Hz. These values are derived from the analysis of structurally similar compounds, including various 6-fluoroquinolone derivatives and ethyl 4-hydroxyquinoline-3-carboxylates. The analysis considers the electronic effects of the fluorine substituent, the hydroxyl group, and the ethyl carboxylate group on the quinoline scaffold.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (ⁿJCF, Hz) | Rationale for Prediction |

| C-2 | ~145 | d | ³JCF ≈ 3-5 | Influenced by the adjacent nitrogen and the C-3 ester. |

| C-3 | ~110 | d | ⁴JCF ≈ 2-4 | Shielded position, adjacent to the electron-donating hydroxyl group. |

| C-4 | ~175 | d | ³JCF ≈ 2-4 | Carbonyl-like carbon of the 4-quinolone tautomer, significantly deshielded. |

| C-4a | ~138 | d | ²JCF ≈ 20-25 | Bridgehead carbon, deshielded by the aromatic system and fluorine. |

| C-5 | ~118 | d | ²JCF ≈ 20-25 | Shielded by the para hydroxyl group, shows significant coupling to fluorine. |

| C-6 | ~158 | d | ¹JCF ≈ 240-250 | Directly bonded to fluorine, exhibits a large one-bond coupling constant and is significantly deshielded. |

| C-7 | ~115 | d | ²JCF ≈ 8-10 | Ortho to the fluorine-bearing carbon, shows a characteristic two-bond coupling. |

| C-8 | ~125 | d | ³JCF ≈ 4-6 | Less affected by the C-6 fluorine, chemical shift is typical for an aromatic CH in this environment. |

| C-8a | ~140 | s | - | Bridgehead carbon, influenced by the adjacent nitrogen. |

| C=O (ester) | ~168 | s | - | Typical chemical shift for an ester carbonyl. |

| -OCH₂- | ~61 | s | - | Standard chemical shift for an ethoxy group methylene carbon. |

| -CH₃ | ~14 | s | - | Standard chemical shift for an ethoxy group methyl carbon. |

Theoretical Basis for Spectral Interpretation

Chemical Shifts

The chemical shift of each carbon atom in the quinoline ring is determined by the local electronic environment. Key influencing factors include:

-

Electronegativity: The nitrogen atom in the quinoline ring is highly electronegative, leading to a deshielding (downfield shift) of the adjacent carbons, particularly C-2 and C-8a.

-

Resonance: The 4-hydroxy group exists in tautomeric equilibrium with the 4-oxo form (4-quinolone). In solution, the 4-quinolone tautomer generally predominates, resulting in a significant downfield shift for the C-4 carbon, which exhibits carbonyl character. The lone pair of the nitrogen atom and the hydroxyl group participate in resonance, influencing the electron density at various positions on the ring.

-

Inductive and Mesomeric Effects of Fluorine: The fluorine atom at C-6 exerts a strong -I (inductive) effect, deshielding the directly attached C-6. It also has a +M (mesomeric) effect, which can influence the electron density at the ortho and para positions (C-5 and C-7). The interplay of these effects results in the characteristic chemical shifts observed in fluoroquinolones.

Carbon-Fluorine Coupling (ⁿJCF)

The presence of the ¹⁹F nucleus (spin I = ½) leads to through-bond spin-spin coupling with ¹³C nuclei, resulting in the splitting of carbon signals. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the carbon and fluorine atoms.

-

¹JCF: The one-bond coupling between C-6 and the fluorine atom is typically very large, in the range of 240-250 Hz. This is a definitive indicator of a direct C-F bond.

-

²JCF: The two-bond coupling to the adjacent carbons (C-5 and C-7) is also significant, usually in the range of 20-25 Hz.

-

³JCF: Three-bond couplings (to C-4a and C-8) are generally smaller, around 2-10 Hz.

-

Longer-range couplings: Couplings over more than three bonds are often observed but are typically small (< 5 Hz).

Experimental Protocol for ¹³C NMR Acquisition

For researchers aiming to acquire high-quality ¹³C NMR data for this compound and similar compounds, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: A deuterated solvent that provides good solubility for the compound is crucial. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for 4-hydroxyquinoline derivatives due to their potential for intermolecular hydrogen bonding. Chloroform-d (CDCl₃) with a small amount of DMSO-d₆ can also be used if solubility allows.

-

Concentration: Prepare a solution with a concentration of 10-20 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Spectrometer Setup and Parameters

-

Spectrometer Frequency: A high-field NMR spectrometer (≥ 400 MHz for ¹H) is recommended to achieve good signal dispersion.

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for ¹³C NMR.

-

Acquisition Parameters:

-

Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is usually sufficient to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 1-2 seconds is a good starting point.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio, especially for quaternary carbons and carbons showing significant splitting due to fluorine coupling.

-

-

Proton Decoupling: Standard broadband proton decoupling should be applied to simplify the spectrum by removing ¹H-¹³C couplings.

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: Reference the spectrum to the solvent peak or TMS.

-

Peak Picking and Coupling Constant Measurement: Identify all peaks and accurately measure the coupling constants for the carbons coupled to fluorine.

Visualization of Key Concepts

Molecular Structure and Numbering

Caption: Numbering of the quinoline core.

Experimental Workflow

Caption: ¹³C NMR experimental workflow.

Conclusion

The ¹³C NMR spectrum of this compound is rich with structural information that is critical for its identification and characterization. Although direct experimental data is not widely published, a thorough understanding of the fundamental principles of NMR, combined with data from analogous structures, allows for a reliable prediction and interpretation of its spectrum. The large one-bond carbon-fluorine coupling constant for C-6 and the characteristic two- and three-bond couplings for adjacent carbons provide unambiguous confirmation of the fluorine substitution pattern. This guide provides a solid foundation for researchers and scientists working with this important class of compounds, enabling them to confidently interpret their NMR data and accelerate their research and development efforts.

References

-

Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters. Acta Pharmaceutica.[Link]

-

DFT Calculations of 13C NMR Chemical Shifts and F-C Coupling Constants of Ciprofloxacin. Magnetic Resonance in Chemistry.[Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules.[Link]

-

¹³C NMR Chemical Shifts. Oregon State University.[Link]

-

Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank.[Link]

-

Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. Bioorganic & Medicinal Chemistry Letters.[Link]

Mass Spectrometric Analysis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the synthesis of fluoroquinolone antibiotics. This document is intended for researchers, scientists, and drug development professionals actively engaged in the characterization and quality control of this important compound class. We will delve into the core principles of its ionization and fragmentation, providing a detailed experimental protocol and data interpretation framework.

Introduction: The Significance of Mass Spectrometry in Fluoroquinolone Development

This compound (C₁₂H₁₀FNO₃, Molecular Weight: 235.21 g/mol ) is a foundational building block for numerous synthetic antibacterial agents.[1] Its structural integrity and purity are paramount to the efficacy and safety of the final active pharmaceutical ingredient. Mass spectrometry serves as an indispensable analytical tool for the unambiguous identification, structural elucidation, and quantification of this molecule and its potential impurities. Its high sensitivity and specificity allow for the confident determination of the molecular weight and the deduction of its chemical structure through characteristic fragmentation patterns.

Fundamental Principles of Ionization and Fragmentation

To analyze this compound by mass spectrometry, it must first be ionized. Soft ionization techniques, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), are ideally suited for this purpose as they typically produce an abundant protonated molecule, [M+H]⁺, with minimal in-source fragmentation. Given the presence of a basic nitrogen atom in the quinoline ring and the ester functionality, positive mode ESI is the preferred method for generating the [M+H]⁺ ion at m/z 236.07175.[2]

Once ionized, the protonated molecule can be subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) to induce fragmentation. The resulting product ions provide a structural fingerprint of the molecule. The fragmentation of quinolone derivatives is often characterized by a series of predictable neutral losses and bond cleavages.[3][4][5]

Predicted Fragmentation Pathway

The fragmentation of protonated this compound is initiated by the localization of the positive charge, likely on the quinoline nitrogen. Subsequent fragmentation events are driven by the relative stability of the resulting fragment ions and neutral losses. The proposed major fragmentation pathways are outlined below and visualized in the accompanying diagram.

A common initial fragmentation step for quinolones containing a carboxyl or ester group is the loss of water ([M+H-H₂O]⁺) or carbon monoxide ([M+H-CO]⁺).[3][4][5] For the title compound, the loss of the ethoxy group from the ester functionality is also a highly probable event.

Experimental Protocol: A Self-Validating Workflow

This section details a robust and reproducible workflow for the ESI-MS/MS analysis of this compound.

Sample Preparation

-

Standard Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 10 mL of a high-purity solvent mixture such as 50:50 (v/v) acetonitrile:water to create a 100 µg/mL stock solution.

-

Working Solution: Further dilute the stock solution with the same solvent mixture to a final concentration of 1 µg/mL for direct infusion analysis. For LC-MS analysis, a concentration range of 10-1000 ng/mL is typically appropriate.

Instrumentation and Parameters

-

Mass Spectrometer: A triple quadrupole or hybrid ion trap-orbital trap mass spectrometer equipped with an ESI source is recommended.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 – 4.5 kV.

-

Source Temperature: 120 – 150 °C.

-

Desolvation Gas Flow: Instrument-dependent, typically 8-12 L/min of nitrogen.

-

Desolvation Temperature: 350 – 450 °C.

-

Collision Gas: High-purity argon.

-

Collision Energy: Ramped or stepped collision energy (e.g., 10-40 eV) to observe the full range of fragment ions.

Data Acquisition

-

Full Scan (MS1): Acquire a full scan mass spectrum from m/z 50-500 to confirm the presence of the protonated molecule [M+H]⁺ at m/z 236.07.

-

Product Ion Scan (MS/MS): Select the [M+H]⁺ ion (m/z 236.07) as the precursor ion and acquire a product ion spectrum.

Data Interpretation and Expected Fragmentation

The interpretation of the resulting mass spectrum is pivotal for structural confirmation. The following table summarizes the expected major fragment ions, their corresponding neutral losses, and the proposed structures.

| m/z (Observed) | Proposed Formula | Neutral Loss | Proposed Structure of Fragment Ion |

| 236.07 | [C₁₂H₁₁FNO₃]⁺ | - | Protonated Molecule [M+H]⁺ |

| 218.06 | [C₁₂H₉FNO₂]⁺ | H₂O (18.01 Da) | Loss of water from the 4-hydroxy group and a proton from the quinoline ring. |

| 208.04 | [C₁₀H₆FNO₂]⁺ | C₂H₄ (28.03 Da) | Loss of ethene from the ethyl ester group via a McLafferty-type rearrangement. |

| 190.05 | [C₁₀H₅FNO]⁺ | C₂H₅OH (46.07 Da) | Loss of ethanol from the ethyl ester group. |

| 162.04 | [C₉H₅FNO]⁺ | CO (28.01 Da) from m/z 190.05 | Loss of carbon monoxide from the quinolone ring after the loss of ethanol. |

Visualization of the Fragmentation Pathway

The logical flow of the fragmentation cascade can be visualized using the following diagram:

Caption: Predicted ESI-MS/MS fragmentation pathway.

Experimental Workflow Visualization

The overall analytical process can be summarized in the following workflow diagram:

Caption: Analytical workflow for MS analysis.

Trustworthiness and Self-Validation

The robustness of this analytical method is ensured by several key factors:

-

Accurate Mass Measurement: High-resolution mass spectrometry allows for the determination of the elemental composition of both the precursor and product ions, providing a high degree of confidence in their identification.

-

Isotopic Pattern Matching: The observed isotopic pattern of the protonated molecule should match the theoretical distribution for C₁₂H₁₁FNO₃⁺.

-

Reproducibility: Consistent fragmentation patterns should be observed across multiple injections and under slightly varied instrumental conditions.

-

Comparison with Analogs: The observed fragmentation can be compared with the known fragmentation of structurally similar fluoroquinolone standards to further validate the proposed pathways.

Conclusion

The mass spectrometric analysis of this compound, when conducted with a systematic and well-understood approach, provides unequivocal structural confirmation. The combination of soft ionization techniques and tandem mass spectrometry yields a wealth of information that is critical for the quality assessment of this important pharmaceutical intermediate. The methodologies and fragmentation pathways detailed in this guide offer a robust framework for researchers and analytical scientists in the pharmaceutical industry.

References

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). National Institutes of Health. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). PubMed. [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (2024). ResearchGate. [Link]

-

This compound (C12H10FNO3). PubChem. [Link]

-

This compound. MySkinRecipes. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. PubChemLite - this compound (C12H10FNO3) [pubchemlite.lcsb.uni.lu]

- 3. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Definitive FT-IR Spectral Analysis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: A Technical Guide for Pharmaceutical Scientists

This in-depth technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate, a key intermediate in the synthesis of fluoroquinolone antibiotics and other therapeutic agents.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles, practical experimental protocols, and detailed spectral interpretation to facilitate the use of FT-IR spectroscopy in the characterization and quality control of this important pharmaceutical building block.

Introduction: The Significance of this compound

This compound is a crucial scaffold in medicinal chemistry. Its quinolone core is a well-established pharmacophore, particularly in the development of potent antibacterial agents. The presence of the fluorine atom at the 6-position often enhances metabolic stability and biological activity. The 4-hydroxy group and the 3-carboxylate ester are key functionalities that can be further modified to produce a wide array of derivatives with diverse pharmacological profiles.

Given its role as a critical starting material, ensuring the identity, purity, and structural integrity of this compound is paramount. FT-IR spectroscopy offers a rapid, non-destructive, and highly specific method for its characterization, providing a unique molecular "fingerprint" that can confirm its identity and detect potential impurities.[3]

The Molecular Structure and its Vibrational Landscape

The FT-IR spectrum of a molecule is a direct consequence of the vibrations of its constituent chemical bonds. To interpret the spectrum of this compound, it is essential to first consider its molecular structure and the various functional groups that will give rise to characteristic absorption bands.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Tautomerism: It is crucial to recognize that 4-hydroxyquinolines can exist in equilibrium with their 4-quinolone tautomeric form.[4] In the solid state, the quinolone form is often predominant. This tautomerism significantly influences the FT-IR spectrum, particularly in the regions of O-H, N-H, and C=O stretching vibrations. The analysis presented here assumes the predominance of the 4-quinolone tautomer, which features an N-H bond and a C=O group within the quinoline ring system, in addition to the ester C=O.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines a robust method for obtaining a high-quality FT-IR spectrum of this compound using a modern FT-IR spectrometer, such as a Thermo Scientific Nicolet iS50, equipped with an Attenuated Total Reflectance (ATR) accessory. ATR is the preferred technique for solid powders due to its minimal sample preparation and high reproducibility.[5]

Materials and Equipment

-

Sample: this compound (fine powder)

-

Spectrometer: FT-IR spectrometer (e.g., Thermo Scientific Nicolet iS50) with a deuterated triglycine sulfate (DTGS) detector.

-

Accessory: Single-reflection diamond ATR accessory.

-

Software: OMNIC software or equivalent.

-

Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free wipes.

Pre-Analysis Safety Precautions

-

Handling: Quinolone derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[6][7][8][9][10]

-

Ventilation: All sample handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of fine powders.

-

MSDS: Consult the Material Safety Data Sheet (MSDS) for this compound before commencing work.[6][7][8][9][10]

Step-by-Step Data Acquisition Protocol

-

Instrument Initialization: Power on the FT-IR spectrometer and allow it to warm up for at least 30 minutes to ensure thermal stability of the source and detector.

-

Accessory Cleaning: Thoroughly clean the diamond crystal of the ATR accessory with a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

-

Background Collection:

-

In the acquisition software, set up the experiment with the following parameters:

-

Scan Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32-64 (to ensure a good signal-to-noise ratio)

-

-

Collect a background spectrum with the clean, empty ATR accessory. This will account for the absorbance of the diamond crystal and any atmospheric CO₂ and water vapor.

-

-

Sample Application:

-

Place a small amount of the powdered this compound onto the center of the diamond crystal.

-

Lower the ATR pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface.

-

-

Sample Spectrum Collection:

-

Using the same experimental parameters as the background scan, collect the sample spectrum.

-

-

Post-Acquisition Processing:

-

The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. This correction provides a spectrum that is more comparable to a traditional transmission spectrum.

-

-

Cleaning: After analysis, retract the pressure arm, and carefully clean the sample from the diamond crystal using a lint-free wipe and isopropanol.

FT-IR Data Acquisition Workflow

Caption: A streamlined workflow for acquiring the FT-IR spectrum using an ATR accessory.

Spectral Interpretation: Decoding the Molecular Fingerprint

The FT-IR spectrum of this compound is rich with information. The following table provides a detailed assignment of the expected major absorption bands, based on established group frequencies and data from analogous structures.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Rationale and Key Insights |

| 3300 - 2500 | Broad, Strong | O-H and N-H Stretching | Due to the 4-quinolone tautomer, this broad band arises from hydrogen-bonded N-H stretching of the quinolone ring and O-H stretching from intermolecular hydrogen bonding involving the hydroxyl group. |

| 3100 - 3000 | Medium | Aromatic C-H Stretching | These absorptions are characteristic of the C-H bonds on the quinoline ring system. |

| 2980 - 2850 | Medium to Weak | Aliphatic C-H Stretching | These peaks correspond to the asymmetric and symmetric stretching vibrations of the CH₃ and CH₂ groups of the ethyl ester moiety. |

| ~1725 | Strong, Sharp | Ester C=O Stretching | This is one of the most prominent peaks in the spectrum, characteristic of the carbonyl group in the ethyl ester. Its position indicates a conjugated ester system. |

| ~1660 | Strong | Quinolone C=O Stretching | This strong absorption is indicative of the 4-quinolone tautomer. The lower frequency compared to the ester C=O is due to extensive conjugation and hydrogen bonding within the ring system. |

| 1620 - 1500 | Medium to Strong | C=C and C=N Stretching | These bands arise from the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline ring. |

| 1480 - 1440 | Medium | CH₂ and CH₃ Bending | These are the scissoring and bending vibrations of the aliphatic groups in the ethyl ester. |

| ~1250 | Strong | Asymmetric C-O-C Stretching (Ester) | This strong band is characteristic of the C-O stretching vibration adjacent to the carbonyl group of the ester. |

| 1200 - 1100 | Medium to Strong | C-F Stretching | The stretching vibration of the carbon-fluorine bond on the aromatic ring typically appears in this region. |

| ~1100 | Strong | Symmetric C-O-C Stretching (Ester) | This corresponds to the O-C-C stretching of the ethyl part of the ester group. |

| 900 - 675 | Medium to Weak | Aromatic C-H Out-of-Plane Bending | The pattern of these bands in the fingerprint region can provide information about the substitution pattern on the aromatic rings. |

Conclusion: The Role of FT-IR in Quality Assurance

FT-IR spectroscopy is an indispensable tool in the development and manufacturing of pharmaceuticals. For a critical intermediate like this compound, it provides a rapid and reliable method for:

-

Identity Confirmation: The unique "fingerprint" spectrum serves as a definitive confirmation of the material's identity.

-

Purity Assessment: The absence of unexpected peaks can indicate a high degree of purity. Conversely, the presence of extraneous bands may signal impurities or residual solvents.

-

Process Monitoring: FT-IR can be used to monitor the progress of the synthesis of this intermediate and its subsequent conversion to active pharmaceutical ingredients.

By understanding the principles of FT-IR and the specific spectral features of this compound, researchers and quality control analysts can effectively leverage this powerful technique to ensure the quality and consistency of this vital pharmaceutical building block.

References

-

Penta Chemicals. (2025, May 13). Quinoline - SAFETY DATA SHEET. [Link]

-

Chemos GmbH & Co.KG. (2019, April 11). Safety Data Sheet: quinoline. [Link]

-

NYU Department of Chemistry. NYU Nicolet IS50 FTIR User Manual. [Link]

-

Department of Forensic Sciences. (2020, November 25). FCS08 - SOP for Operating and Maintaining Nicolet iS50 Fourier Transform Infrared Spectroscopy (FT-IR) Instruments. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Quinoline, 99%. [Link]

-

Loba Chemie. (2025, July 24). QUINOLINE FOR SYNTHESIS. [Link]

-

Labcompare. (2021, September 24). FTIR Sample Handling Buyer's Guide. [Link]

-

ResearchGate. Figure 5. FT-IR spectrum of the ethyl.... [Link]

-

Specac Ltd. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. [Link]

-

ResearchGate. FTIR spectrum of 8hydroxyquinoline. [Link]

-

Monona Terrace. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

ACS Publications. (2023, December 12). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. [Link]

-

MDPI. (2025, November 13). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

-

PubMed. (2016, January 15). Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation. [Link]

-

MDPI. Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]

-

ResearchGate. (2025, August 6). Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. Ethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-3-carboxylate | C12H15NO3 | CID 102567850 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. chemos.de [chemos.de]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. lobachemie.com [lobachemie.com]

A Guide to the Crystallographic Analysis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate: From Synthesis to Structural Elucidation

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural analysis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. As a key intermediate in the development of fluoroquinolone antibiotics, a thorough understanding of its three-dimensional structure is paramount for solid-state characterization, polymorphism screening, and informed drug design.[1][2][3] This document is intended for researchers and professionals in medicinal chemistry and drug development, offering not just protocols, but the underlying scientific rationale for key experimental decisions. While a definitive public crystal structure for this specific molecule is not available at the time of writing, this guide will lead the researcher through the necessary steps to obtain and analyze this critical data, using closely related known structures as predictive models for interpretation.

The Strategic Importance of Structural Elucidation

This compound is a foundational scaffold in the synthesis of numerous potent antibacterial agents. The quinolone core, substituted with fluorine at the 6-position, is a well-established pharmacophore that targets bacterial DNA gyrase and topoisomerase IV.[4] The solid-state properties of this intermediate—such as stability, solubility, and morphology—are dictated by its crystal packing and intermolecular interactions. Therefore, single-crystal X-ray diffraction (SCXRD) is an indispensable tool for unambiguously determining its molecular geometry and supramolecular assembly. This knowledge can inform downstream process development and the design of new derivatives with enhanced pharmaceutical properties.

Synthesis: The Gould-Jacobs Reaction

The most reliable and widely adopted method for the synthesis of 4-hydroxyquinoline derivatives is the Gould-Jacobs reaction.[1][4][5][6] This thermal cyclization method provides a direct route to the quinolone core.[5][6]

Reaction Mechanism

The synthesis proceeds in two key stages:

-

Condensation: 4-fluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) via a nucleophilic attack from the aniline's amino group on the electron-deficient double bond of DEEM. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[1][5]

-

Thermal Cyclization: At high temperatures, a 6-electron electrocyclization occurs, forming the quinoline ring system. This intramolecular reaction is the rate-determining step and requires significant thermal energy.[1][5]

The overall reaction pathway is depicted below:

Caption: The Gould-Jacobs reaction pathway for the synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of the target molecule.[7]

Materials:

-

4-fluoroaniline (0.6 mole)

-

Diethyl ethoxymethylenemalonate (0.6 mole)

-

Diphenyl ether (500 ml)

-

Diethyl ether

Procedure:

-

Condensation: In a round-bottom flask under a nitrogen atmosphere, combine 66.6 g (0.6 mole) of 4-fluoroaniline and 129.79 g (0.6 mole) of diethyl ethoxymethylenemalonate.[7]

-

Heat the mixture to 140°C. Ethanol will be generated and should be allowed to distill off over approximately one hour.[7] Monitor the reaction by TLC to confirm the formation of the intermediate.

-

Cyclization: Add 500 ml of diphenyl ether to the reaction mixture. This high-boiling point solvent facilitates the high temperatures required for cyclization.[7]

-

Heat the mixture to reflux (approximately 250-260°C) and maintain for 15 minutes.[7]

-

Isolation and Purification: Cool the reaction mixture to room temperature. A precipitate of the product should form.

-

Add diethyl ether to the cooled mixture to aid in the precipitation of the product.

-

Collect the solid product by filtration, wash thoroughly with diethyl ether to remove the diphenyl ether solvent, and air dry.[7] The expected yield is approximately 69%.[7]

Growing Single Crystals for X-ray Diffraction

Obtaining high-quality single crystals is often the most challenging step in structural elucidation. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered crystalline lattice.[8][9]

Solvent Selection

The choice of solvent is critical. An ideal solvent will dissolve the compound when hot but have low solubility when cold.[9][10] A systematic approach to solvent screening is recommended, using small amounts of the purified product. Solvents to consider include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof.

Crystallization Techniques

Several methods can be employed to grow single crystals:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a vial covered with a perforated cap. Allow the solvent to evaporate slowly over several days. This is a simple and effective method.[11]

-

Slow Cooling: Create a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.[11] Insulating the container can encourage the formation of larger crystals.[10]

-

Vapor Diffusion: This technique involves two vials, one inside the other. The inner vial contains a concentrated solution of the compound in a solvent. The outer vial contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the inner vial, reducing the solubility of the compound and inducing crystallization.[11]

Caption: A generalized workflow for the crystallization of organic compounds.

Single-Crystal X-ray Diffraction and Structure Determination

Once a suitable single crystal is obtained, it can be analyzed using an X-ray diffractometer. The crystal is mounted and irradiated with monochromatic X-rays. The diffraction pattern of the X-rays is collected and used to determine the arrangement of atoms within the crystal.

The process involves:

-

Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

-

Data Reduction: The intensities of the diffraction spots are integrated and corrected for experimental factors.

-

Structure Solution: The initial positions of the atoms in the unit cell are determined from the diffraction data.

-

Structure Refinement: The atomic positions and other parameters are adjusted to achieve the best fit between the calculated and observed diffraction patterns.

Predicted Crystal Structure and Intermolecular Interactions

While the specific crystal structure of this compound is yet to be publicly reported, we can infer its likely structural features by examining related compounds. The molecule exists in tautomeric forms, with the 4-oxo-1,4-dihydroquinoline form generally being the most stable in the solid state.[12]

The molecular structure is presented below:

Caption: Molecular structure of this compound.

Comparative Crystallographic Data

To provide a reference for what a researcher might expect, the following table summarizes key crystallographic parameters for structurally related quinoline derivatives.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | C₁₃H₁₃NO₃ | Monoclinic | C2/c | 22.886 | 12.763 | 8.175 | 90 | 107.756 | 90 | 2274.3 | 8 |

| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₂ | Triclinic | P-1 | 6.0391 | 7.2986 | 13.4323 | 98.238 | 90.123 | 96.429 | 582.16 | 2 |

Anticipated Intermolecular Interactions

The crystal packing of this compound will likely be dominated by a combination of hydrogen bonding and π-π stacking interactions, which are common in quinolone structures.

-

Hydrogen Bonding: The N-H group of the quinolone ring and the carbonyl oxygen of the ester group are expected to be primary sites for hydrogen bonding. These interactions could lead to the formation of chains or dimeric motifs within the crystal lattice.

-

π-π Stacking: The planar quinoline ring system is well-suited for π-π stacking interactions with neighboring molecules. These interactions play a significant role in the stabilization of the crystal structure.

-

Other Interactions: Weak C-H···O and C-H···F interactions may also contribute to the overall crystal packing.

Hirshfeld Surface Analysis

Once crystallographic data is obtained, Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions. This analysis maps the close contacts between molecules in a crystal. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For related quinoline derivatives, H···H, C···H, and O···H contacts are often the most significant contributors to the crystal packing.

Spectroscopic Characterization

In addition to SCXRD, other spectroscopic techniques are essential for characterizing the bulk material and confirming its structure.

-